Hydrogen-Bond Donor Count: N-Methyl vs. NH-Boc Analog
The N-methyl substitution in methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)acetate eliminates the aniline NH proton, reducing the computed hydrogen-bond donor (HBD) count to zero, compared to one HBD for the direct NH-Boc analog methyl 4-(Boc-amino)phenylacetate (CAS 112918-77-1) . Lower HBD count correlates with improved passive membrane permeability and reduced aqueous solubility, which can be critical in drug discovery campaigns where logD and permeability are key optimization parameters [1].
| Evidence Dimension | Hydrogen-Bond Donor Count (computed) |
|---|---|
| Target Compound Data | 0 HBD |
| Comparator Or Baseline | Methyl 4-(Boc-amino)phenylacetate (CAS 112918-77-1): 1 HBD |
| Quantified Difference | Δ = 1 HBD (elimination of the aniline NH donor) |
| Conditions | In silico property prediction based on 2D molecular structure; validated by the general principle that tertiary carbamates lack the NH proton present in secondary carbamates [1]. |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting intracellular or CNS targets, the absence of an HBD can be a decisive advantage in fragment-based screening or lead optimization, as it minimizes hydrogen-bonding-mediated efflux liability and improves membrane crossing [1].
- [1] Lipinski, C. A. Rule of five in 2015 and beyond: Target and ligand structural limitations, ligand chemistry structure and drug discovery project decisions. Adv. Drug Deliv. Rev. 2016, 101, 34-41. View Source
